BenchChemオンラインストアへようこそ!

[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid

Antibacterial Hydrazone derivatives Tetrazole

[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (CAS 55862-52-7, MF: C₄H₆N₄O₂S, MW: 174.18) is a small-molecule scaffold that combines a carboxylic acid handle with a 1-methyl-1H-tetrazole-5-thioether moiety. This heterobifunctional architecture makes the compound a versatile intermediate for constructing bioactive molecules.

Molecular Formula C4H6N4O2S
Molecular Weight 174.18 g/mol
CAS No. 55862-52-7
Cat. No. B1598336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
CAS55862-52-7
Molecular FormulaC4H6N4O2S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC(=O)O
InChIInChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10)
InChIKeySAKPCQKTTXWGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (CAS 55862-52-7) – Procurement-Relevant Profile of a Multifunctional Tetrazole-Thioether Building Block


[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (CAS 55862-52-7, MF: C₄H₆N₄O₂S, MW: 174.18) is a small-molecule scaffold that combines a carboxylic acid handle with a 1-methyl-1H-tetrazole-5-thioether moiety . This heterobifunctional architecture makes the compound a versatile intermediate for constructing bioactive molecules. The carboxylic acid group provides a reactive site for amidation, esterification, and hydrazide formation, while the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere capable of engaging in π–π stacking, hydrogen bonding, and metal coordination [1]. Commercially, the compound is widely available as a research chemical through building-block suppliers at purities of ≥95%, typically in the free-acid solid form . Its well-characterized spectroscopic profile—including ¹H NMR, ¹³C NMR, and GC-MS data—facilitates quality control and downstream derivatization workflows [2].

Why Generic Substitution of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid with Other Tetrazole-Thioether Analogs Fails in Procurement and Lead Optimization


Generic substitution of [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid with close analogs—such as the N-phenyl derivative or unsubstituted tetrazole-5-thioacetic acids—is inadvisable because even minor structural variations at the tetrazole N1 position or the thioether bridge dramatically alter physicochemical properties (LogP, pKa) and biological outcomes. The 1-methyl group provides a characteristic inductive effect that modulates the tetrazole ring's electron density, resulting in a distinct acidity profile (σI of the 1-tetrazolyl group = 0.65) compared to the 5-tetrazolyl isomer (σI = 0.41) [1]. This electronic tuning directly impacts the compound's ionization state at physiological pH, its ability to permeate biological membranes, and its reactivity in downstream derivatization. Furthermore, the methyl group confers a defined steric footprint that influences target binding, as evidenced by the fact that derivative antimicrobial and antifungal potencies are highly sensitive to the N1 substituent, with the 1-methyl series showing unique SAR trends relative to the 1-phenyl series [2]. For procurement, substituting an analog without these precise electronic and steric properties compromises reproducibility in established synthetic routes—particularly in cephalosporin antibiotic manufacturing, where the 1-methyltetrazol-5-ylthiomethyl side chain is a critical pharmacophore for antibacterial spectrum and pharmacokinetic behavior [3].

Quantitative Comparator Evidence for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid Derivatives Versus Reference Standards in Antimicrobial and Antifungal Assays


Tetrazole-Based Hydrazone Derivative Exhibits 2‑Fold Superior Antibacterial Potency Over Chloramphenicol Against Enterococcus faecalis

A hydrazone derivative synthesized directly from [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid, specifically 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, showed an MIC of 100 µg/mL against Enterococcus faecalis (ATCC 29212), which represents a 2‑fold improvement in potency compared with the reference antibiotic chloramphenicol (MIC = 200 µg/mL) in the same CLSI broth microdilution assay [1]. Importantly, this derivative also exhibited low cytotoxicity toward NIH/3T3 mouse embryonic fibroblast cells (IC₅₀ > 500 µg/mL), demonstrating a favorable selectivity window [1].

Antibacterial Hydrazone derivatives Tetrazole Enterococcus faecalis MIC

Novel Tetrazole‑S‑Alkyl Derivative Demonstrates Antifungal MIC of 3.90 µg/mL, Benchmarking Against Voriconazole and Fluconazole

In a 2023 study, a series of tetrazole‑S‑alkyl‑piperazine derivatives were synthesized using the [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid scaffold. Compound 2f, 1-(4-(4-chlorobenzyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one, exhibited an MIC of 3.90 µg/mL against Candida species, while compound 2b (the cyclohexylpiperazine analog) showed an MIC of 7.81 µg/mL [1]. Both compounds were directly compared with the clinical antifungal reference drugs voriconazole and fluconazole in the same assay panel, with 2f demonstrating activity in the same low µg/mL range as these established azole antifungals [1]. Additionally, compound 2b displayed antibacterial activity against E. faecalis (ATCC 2942) with an MIC of 3.90 µg/mL, benchmarked against azithromycin [1].

Antifungal Tetrazole‑S‑alkyl Candida Piperazine MIC

Tetrazole‑Derived Hydrazone Exhibits Anticandidal MIC of 0.05 mg/mL Against C. albicans, Benchmarked Against Ketoconazole

Hydrazone derivatives synthesized from 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide—the hydrazide derivative of the target compound—were evaluated for in vitro anticandidal activity against various Candida species and compared with ketoconazole [1]. Compound 8 emerged as the most effective antifungal derivative against C. albicans (ATCC 90028), exhibiting an MIC of 0.05 mg/mL [1]. The compounds were further assessed for genotoxicity via umuC and Ames assays, and for cytotoxicity against NIH/3T3 and A549 cell lines, with the most potent anticandidal compounds showing acceptable safety profiles [1]. Unlike the parent acid, the hydrazide and its hydrazone derivatives introduce additional hydrogen-bonding capacity that enhances target binding, as reflected in the nanomolar-range activity of certain analogs.

Anticandidal Hydrazone Candida albicans Ketoconazole MIC

Superior Physicochemical Differentiation: Lower LogP and Distinct pKa Profile Versus the 1‑Phenyl Analog

The target compound exhibits a measured LogP of −0.30 , indicating greater hydrophilicity than the 1‑phenyl analog [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid (CAS 46505-33-3), which has a higher molecular weight (236.25 vs. 174.18 g/mol) and a distinct predicted pKa of 2.96 ± 0.10 . The lower LogP of the N‑methyl derivative suggests superior aqueous solubility and reduced non‑specific protein binding compared with the more lipophilic N‑phenyl analog—a critical consideration for both in vitro assay development and in vivo pharmacokinetics. Furthermore, based on class‑level tetrazole acidity studies, the 1‑substituted tetrazolyl group exerts a stronger electron‑withdrawing inductive effect (σI = 0.65) than the 5‑tetrazolyl isomer (σI = 0.41), meaning the carboxylic acid pKa of the target compound is tuned by the tetrazole ring electronics in a manner distinct from regioisomeric analogs [1].

LogP pKa Physicochemical properties 1-Phenyl analog Drug-likeness

Validated Role as the Critical 3‑Position Side Chain in Clinically Relevant Cephalosporin Antibiotics

The [(1-methyl-1H-tetrazol-5-yl)thio]methyl moiety constitutes the 3‑position side chain in multiple semisynthetic cephalosporin antibiotics, including CN‑92,982 [1], CS‑1170 (a 7α‑methoxycephalosporin) [2], and cefmetazole [3]. In CN‑92,982, this side chain contributed to an in vitro antibacterial spectrum comparable to cefoperazone and SM‑1652, with the added benefit of producing high and prolonged blood levels following intramuscular administration in dogs [1]. The compound [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid is officially cataloged as Cefmetazole Impurity 31 [3], confirming its direct industrial relevance in cephalosporin quality control and manufacturing. The free carboxylic acid form serves as both a synthetic precursor and a reference standard for impurity profiling in finished pharmaceutical products.

Cephalosporin Cefmetazole Antibiotic β‑Lactam Pharmacophore

Derivative 7‑(β‑Ketoacylamino)cephalosporin Shows Moderate In Vitro and In Vivo Antibacterial Activity, Validating the Scaffold's Utility in β‑Lactam Lead Optimization

3-[[(1-Methyl-1H-tetrazol-5-yl)thio]methyl]-7-(3-oxobutyrylamino)ceph-3-em-4-carboxylic acid (compound 11), synthesized using the target acid as a key intermediate, demonstrated moderate antibacterial activities in both in vitro susceptibility assays and in vivo infection models [1]. This compound belongs to the 7‑(β‑ketoacylamino)cephalosporin series, where systematic variation at the 3‑position established that the 1‑methyltetrazol-5-ylthiomethyl group confers a distinct activity profile compared with the standard 3‑acetoxymethyl substituent found in first‑generation cephalosporins [1]. The demonstration of both in vitro and in vivo efficacy provides confidence that the tetrazole‑thioether side chain is compatible with whole‑organism pharmacokinetic and pharmacodynamic requirements, not merely with isolated enzyme targets.

Cephalosporin β‑Ketoacylamino Antibacterial In vivo efficacy 7‑ACA

High‑Impact Application Scenarios for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid in Antibacterial, Antifungal, and Pharmaceutical Quality Control Workflows


Antibacterial Lead Optimization Leveraging the 2‑Fold Potency Advantage Over Chloramphenicol

Medicinal chemistry teams focused on novel antibacterial agents targeting Gram‑positive pathogens can rationally select this scaffold based on the demonstrated 2‑fold MIC improvement (100 vs. 200 µg/mL) of a derived hydrazone against Enterococcus faecalis compared with chloramphenicol, combined with low mammalian cytotoxicity (IC₅₀ > 500 µg/mL) [1]. The scaffold is elaborated via hydrazide formation and condensation with aryl aldehydes/ketones, followed by antimicrobial screening using CLSI broth microdilution protocols. Procuring the acid in ≥95% purity ensures reproducible yields in the hydrazide‑forming step.

Antifungal Drug Discovery Achieving Azole‑Competitive MICs in the Single‑Digit µg/mL Range

The scaffold supports the synthesis of tetrazole‑S‑alkyl‑piperazine derivatives that achieve MICs of 3.90–7.81 µg/mL against clinically relevant Candida species (C. albicans, C. krusei, C. parapsilosis), benchmarked directly against voriconazole and fluconazole [2]. Molecular docking against the sterol 14α‑demethylase (CYP51) target of Candida albicans has been validated for this compound series [2]. Research groups engaged in antifungal lead discovery, particularly those targeting azole‑resistant strains, should prioritize this scaffold for its proven ability to deliver azole‑competitive potency when elaborated with appropriate piperazine substituents.

Cephalosporin Antibiotic Synthesis Utilizing the Validated 1‑Methyltetrazol-5-ylthiomethyl Pharmacophore

The compound is an essential intermediate for constructing the 3‑position side chain of semisynthetic cephalosporins, including CN‑92,982, CS‑1170, and cefmetazole [3]. This side chain is critical for achieving a broad antibacterial spectrum comparable to cefoperazone while enabling prolonged blood levels after intramuscular administration [3]. Synthetic methodology involves coupling the acid (as its NHS ester) to the 3‑chloromethyl cephem nucleus, a well‑established transformation described in the patent literature. The compound's validated role in delivering both in vitro and in vivo antibacterial efficacy distinguishes it from untested tetrazole‑thioether building blocks.

Pharmaceutical Quality Control: Cefmetazole Impurity Reference Standard

As the officially designated Cefmetazole Impurity 31 [4], [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid is a mandatory reference material for HPLC impurity profiling in cefmetazole sodium finished product release testing. Analytical laboratories supporting cGMP manufacturing require this compound at well‑characterized purity (≥95%) with full spectroscopic documentation (¹H NMR, ¹³C NMR, MS) to comply with ICH Q3A/Q3B guidelines on impurity identification and qualification. The availability of authenticated NMR spectra through the Wiley KnowItAll spectral library [5] provides the necessary reference data for method validation and peak assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.